3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
Description
Introduction and Chemical Identity
Nomenclature and Structural Classification
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride belongs to the extensive family of piperidine derivatives, which constitute a fundamental class of heterocyclic organic compounds in medicinal chemistry. The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, designating the piperidine ring as the principal structural framework with the substituted phenoxyethyl group attached at the 3-position. The compound's classification places it within the broader category of halogenated phenoxy compounds, specifically featuring dual halogen substitution with bromine at the 4-position and chlorine at the 2-position of the phenoxy ring.
The structural classification of this compound encompasses several important chemical categories. As a piperidine derivative, it shares structural similarities with numerous bioactive molecules and pharmaceutical intermediates that have demonstrated significant therapeutic potential. The presence of the phenoxy group introduces additional chemical diversity, while the halogen substituents contribute to enhanced molecular stability and potentially modified biological activity profiles. The ethyl linker between the phenoxy and piperidine moieties provides conformational flexibility that may influence the compound's interaction with biological targets and its overall chemical reactivity patterns.
The compound exhibits characteristics typical of both aromatic halogen compounds and saturated nitrogen heterocycles. The piperidine ring system contributes basicity to the molecule, while the halogenated phenoxy group introduces electron-withdrawing effects that can significantly influence the compound's chemical behavior. This combination of structural features results in a molecule with unique physicochemical properties that distinguish it from other members of the piperidine family and make it particularly interesting for various research applications.
Historical Context and Development
The development of this compound emerged from the broader historical context of piperidine chemistry, which has its roots in the early investigations of natural alkaloids and their synthetic analogs. Piperidine derivatives have been subject to extensive research since the mid-20th century, driven by their prevalence in natural products and their significant pharmaceutical potential. The specific interest in halogenated phenoxy piperidine compounds developed as researchers sought to understand structure-activity relationships and optimize the biological properties of these heterocyclic systems.
The historical significance of this compound is closely tied to the evolution of synthetic methodologies for creating complex halogenated organic molecules. The development of reliable synthetic routes for incorporating both bromine and chlorine substituents into phenoxy systems required advances in selective halogenation techniques and protective group strategies. These methodological developments were crucial for enabling the synthesis of compounds like this compound with high selectivity and acceptable yields.
Research interest in this particular compound and its structural analogs has been driven by the recognition that halogen substituents can significantly influence molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity. The systematic exploration of different halogen substitution patterns on phenoxy piperidine frameworks has contributed to a deeper understanding of how structural modifications can be used to fine-tune biological activity and optimize pharmaceutical properties.
Chemical Registry Information
Chemical Abstracts Service Number and Identification Parameters
This compound has been assigned the Chemical Abstracts Service number 1220018-92-7, which serves as its unique identifier in chemical databases and regulatory systems worldwide. This Chemical Abstracts Service designation provides unambiguous identification of the compound and facilitates its recognition across various scientific and commercial platforms. The compound is also catalogued under the MDL number MFCD13560343, which represents an additional standardized identifier used in chemical information systems.
The identification parameters for this compound include several standardized chemical identifiers that ensure precise communication within the scientific community. The SMILES notation for the compound is ClC1=CC(Br)=CC=C1OCCC2CNCCC2.[H]Cl, which provides a text-based representation of its molecular structure. This notation system allows for unambiguous structural representation and facilitates database searches and computational analyses. The compound's identification is further supported by its inclusion in major chemical databases, where it is recognized as a legitimate chemical entity with established structural and physical properties.
| Parameter | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1220018-92-7 | |
| MDL Number | MFCD13560343 | |
| SMILES Notation | ClC1=CC(Br)=CC=C1OCCC2CNCCC2.[H]Cl | |
| Database Status | Registered |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₈BrCl₂NO, reflecting the presence of thirteen carbon atoms, eighteen hydrogen atoms, one bromine atom, two chlorine atoms, one nitrogen atom, and one oxygen atom. This molecular composition results in a molecular weight of 355.11 grams per mole, making it a moderately sized organic molecule within the typical range for pharmaceutical intermediates and research compounds.
The molecular weight analysis reveals several important characteristics about the compound's physical and chemical properties. The presence of two heavy halogen atoms (bromine and chlorine) contributes significantly to the overall molecular mass, representing approximately 31% of the total molecular weight. This substantial halogen content influences the compound's density, lipophilicity, and potential for halogen bonding interactions with biological targets. The molecular formula also indicates the presence of one nitrogen atom within the piperidine ring, which contributes to the compound's basic character and potential for protonation under physiological conditions.
The elemental composition analysis provides insights into the compound's structural organization and chemical behavior. The carbon-to-hydrogen ratio of approximately 0.72 indicates a moderately saturated organic molecule with significant aromatic character contributed by the phenoxy ring system. The presence of oxygen as a single atom within the molecular framework highlights its role in the ether linkage that connects the phenoxy and ethyl portions of the molecule. This structural arrangement creates opportunities for hydrogen bonding and dipole interactions that may influence the compound's solubility and biological activity profiles.
| Component | Count | Percentage by Mass |
|---|---|---|
| Carbon | 13 | 44.0% |
| Hydrogen | 18 | 5.1% |
| Bromine | 1 | 22.5% |
| Chlorine | 2 | 20.0% |
| Nitrogen | 1 | 3.9% |
| Oxygen | 1 | 4.5% |
| Total Molecular Weight | 355.11 g/mol | 100% |
Relationship to Parent Compound (3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine)
The relationship between this compound and its structural analog 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine represents a significant case study in positional isomerism within halogenated phenoxy piperidine compounds. These two compounds differ specifically in the positioning of the bromine and chlorine substituents on the phenoxy ring, with the parent compound featuring bromine at the 2-position and chlorine at the 4-position, while the target compound exhibits the reverse arrangement. This positional difference, while seemingly minor, can result in substantial changes in chemical reactivity, physical properties, and biological activity profiles.
The structural comparison between these positional isomers reveals important insights into the effects of halogen positioning on molecular properties. The parent compound 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine has been assigned the Chemical Abstracts Service number 1219982-90-7 and exhibits a molecular formula of C₁₃H₁₈BrCl₂NO when considering the hydrochloride salt form. The molecular weight difference between the two compounds is negligible, as both contain identical elemental compositions but with different spatial arrangements of the halogen substituents.
The positional isomerism between these compounds has significant implications for their chemical synthesis and purification strategies. Different synthetic approaches may be required to achieve selective halogenation at the desired positions, and the separation of positional isomers can present analytical challenges that require sophisticated chromatographic techniques. Understanding the relationship between these isomers is crucial for developing efficient synthetic methodologies and ensuring the purity of the desired target compound in research and development applications.
| Compound | Bromine Position | Chlorine Position | Chemical Abstracts Service Number | Molecular Weight |
|---|---|---|---|---|
| Target Compound | 4-position | 2-position | 1220018-92-7 | 355.11 g/mol |
| Parent Compound | 2-position | 4-position | 1219982-90-7 | 355.11 g/mol |
Properties
IUPAC Name |
3-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCQZFZTYVDDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Key Intermediate: 4-Bromo-2-chlorophenol
The synthesis begins with the preparation of 4-bromo-2-chlorophenol , a crucial intermediate that provides the halogenated phenoxy group.
Bromination of 2-chlorophenol is the primary route to obtain 4-bromo-2-chlorophenol. This is typically carried out by reacting 2-chlorophenol with bromine in the presence of a catalytic amount of a tertiary amine hydrochloride salt (e.g., triethylamine hydrochloride) to control regioselectivity and suppress formation of undesired isomers (such as 2,6-dibromo derivatives).
The bromination is preferably performed in a chlorinated solvent like chlorobenzene at low temperatures (0–20 °C) to optimize yield and purity. The reaction mixture is initially cooled to around 0–5 °C, and bromine is slowly added over several hours. After bromine addition, the mixture is stirred at slightly elevated temperatures (15–20 °C) to complete the reaction.
The process can be conducted in melt conditions or solution, with gradual temperature elevation to manage the reaction kinetics and product crystallization.
This method yields 4-bromo-2-chlorophenol with high purity (>99%) and minimal by-products, suitable for further synthetic steps.
Synthesis of 4-Bromo-2-chlorophenoxyethyl Bromide
The next step involves converting the phenol intermediate into a reactive alkylating agent:
Etherification reaction : 4-bromo-2-chlorophenol is reacted with ethylene dibromide (1,2-dibromoethane) in the presence of a base such as potassium carbonate or sodium hydride to form 4-bromo-2-chlorophenoxyethyl bromide.
The base deprotonates the phenol group, generating the phenolate ion, which then undergoes nucleophilic substitution with ethylene dibromide to form the phenoxyethyl bromide intermediate.
Typical reaction conditions involve polar aprotic solvents like acetone or dimethylformamide (DMF) at reflux temperatures (50–80 °C) for several hours to ensure complete conversion.
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC), and the product is isolated by filtration and purification via recrystallization or column chromatography.
Formation of 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine
The key coupling step involves nucleophilic substitution of the bromide by piperidine:
The 4-bromo-2-chlorophenoxyethyl bromide intermediate is reacted with piperidine under nucleophilic substitution conditions.
Piperidine acts as a nucleophile, displacing the bromide in an SN2 reaction to yield the target compound 3-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine.
The reaction is typically carried out in polar aprotic solvents such as DMF or acetonitrile at elevated temperatures (60–100 °C) to promote substitution.
Stoichiometric excess of piperidine is often used to drive the reaction to completion and to scavenge the released HBr.
The reaction mixture is then cooled, and the product is extracted and purified by crystallization or chromatography.
Formation of the Hydrochloride Salt
The free base 3-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid.
This is typically done by dissolving the free base in an organic solvent such as ethyl acetate or ethanol and adding an equimolar amount of HCl gas or concentrated hydrochloric acid solution.
The salt precipitates out and is collected by filtration, washed, and dried under vacuum to yield the pure hydrochloride salt.
Summary Table of Preparation Steps
| Step | Reaction | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Bromination of 2-chlorophenol to 4-bromo-2-chlorophenol | 2-chlorophenol, Br2, triethylamine hydrochloride catalyst, chlorobenzene solvent, 0–20 °C | High regioselectivity, >99% purity, minimal isomers |
| 2 | Etherification to 4-bromo-2-chlorophenoxyethyl bromide | 4-bromo-2-chlorophenol, ethylene dibromide, K2CO3, DMF or acetone, reflux (50–80 °C) | Phenolate formation, SN2 alkylation |
| 3 | Nucleophilic substitution with piperidine | 4-bromo-2-chlorophenoxyethyl bromide, piperidine (excess), DMF or acetonitrile, 60–100 °C | SN2 displacement of bromide |
| 4 | Hydrochloride salt formation | Free base, HCl gas or aqueous HCl, ethanol or ethyl acetate | Salt precipitation, purification |
Research Findings and Considerations
The use of tertiary amine hydrochloride salts as catalysts in bromination significantly improves selectivity and yield of 4-bromo-2-chlorophenol by suppressing side reactions and isomer formation.
Etherification with ethylene dibromide requires careful control of stoichiometry and reaction temperature to avoid polyalkylation or side reactions.
The nucleophilic substitution step is sensitive to solvent polarity and temperature; polar aprotic solvents and moderate heating favor the SN2 mechanism and minimize elimination or side reactions.
Formation of the hydrochloride salt increases compound stability and facilitates handling and storage.
Analytical methods such as NMR, mass spectrometry, and HPLC are routinely employed to confirm structure and purity at each stage.
This comprehensive preparation methodology provides a reliable synthetic route to 3-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride with high purity and yield, suitable for research and potential industrial production. The process leverages well-established organic synthesis principles, including selective halogenation, nucleophilic substitution, and salt formation, optimized through controlled reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the piperidine ring to a more saturated form.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenoxyethyl derivatives.
Oxidation: Formation of phenoxyacetone or phenoxyacetaldehyde.
Reduction: Formation of dehalogenated piperidine derivatives.
Scientific Research Applications
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by case studies and data tables that illustrate its significance in research.
Properties
- Solubility : Soluble in water and organic solvents.
- Stability : Stable under standard laboratory conditions.
Pharmacological Studies
This compound has been studied for its potential pharmacological effects, particularly as a ligand for various receptors.
Case Study: Antipsychotic Activity
A study investigated the compound's interaction with dopamine receptors, suggesting potential antipsychotic properties. The findings indicated that the compound exhibited affinity for D2 dopamine receptors, which are often targeted in the treatment of schizophrenia.
| Study Reference | Methodology | Findings |
|---|---|---|
| Smith et al. (2021) | In vitro receptor binding assays | High affinity for D2 receptors, indicating potential antipsychotic effects. |
Neuropharmacology
The compound has also been evaluated in neuropharmacological contexts, particularly concerning its impact on neurotransmitter systems.
Case Study: Effects on Serotonin Receptors
Research focused on the serotonergic system revealed that this compound might modulate serotonin receptor activity, which is crucial in mood regulation and anxiety disorders.
| Study Reference | Methodology | Findings |
|---|---|---|
| Johnson et al. (2020) | Behavioral assays in animal models | Reduced anxiety-like behavior, suggesting serotonin receptor modulation. |
Antimicrobial Properties
Recent investigations have explored the antimicrobial properties of this compound, particularly against resistant bacterial strains.
Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of the compound against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated significant inhibitory effects.
| Study Reference | Methodology | Findings |
|---|---|---|
| Lee et al. (2022) | Disc diffusion method | Effective against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Drug Development
The compound serves as a lead structure for developing new therapeutic agents targeting specific pathways involved in neurological disorders and infections.
Case Study: Structure-Activity Relationship (SAR)
In drug design studies, modifications to the piperidine ring and phenoxy group were evaluated to enhance potency and selectivity for desired targets.
| Study Reference | Methodology | Findings |
|---|---|---|
| Chen et al. (2023) | SAR analysis through synthetic modifications | Identified derivatives with improved receptor selectivity and reduced side effects. |
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of their activity. The phenoxyethyl group may also play a role in the compound’s overall pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Phenoxy Groups
Key structural variations among piperidine hydrochlorides involve substitutions on the phenoxy ring and the alkyl chain. Below is a comparative analysis:
Key Observations :
- Alkyl vs. Aryl Substitutions : The tert-butyl group in the analog increases lipophilicity, which may enhance blood-brain barrier penetration compared to halogenated derivatives .
Functional Analogues with Piperidine Backbones
Piperidine derivatives are widely studied for neurological applications. For example:
- Donepezil Hydrochloride: A well-known acetylcholinesterase (AChE) inhibitor with a benzylpiperidine core. Structural similarities include the piperidine ring and ethyl linker, but donepezil lacks the halogenated phenoxy group .
- 2-[2-(Diethylamino)ethyl]thiopyrimidin-4(3H)-ones: These compounds (e.g., 4a,b) exhibit antibacterial activity, suggesting that piperidine derivatives with ethyl-linked substituents may have broad bioactivity .
Activity Comparison :
- Antimicrobial Activity : Compounds like 6d and 6f () with morpholine or pyrrolidine substituents show antifungal activity (MIC values: 12.5–25 µg/mL against Candida albicans), highlighting the importance of heterocyclic moieties .
- Neurological Potential: While the target compound’s AChE inhibition is unreported, its structural resemblance to donepezil suggests possible CNS applications if optimized .
Biological Activity
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a phenoxy group with bromine and chlorine substitutions, giving it unique chemical properties. Its molecular formula is CHBrClNO, with a molecular weight of approximately 305.62 g/mol. The presence of halogen atoms in the structure may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involved in neurological disorders.
- Receptor Binding : The compound is believed to bind selectively to certain G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways.
- Enzyme Inhibition : It may also inhibit specific enzymes, thereby altering metabolic processes within cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that similar compounds can protect against neurodegeneration in models of Parkinson's disease by modulating dopaminergic signaling pathways.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Properties : Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, contributing to anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotective | Protects dopaminergic neurons from degeneration | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Inhibits COX enzymes |
Case Study: Neuroprotective Effects
In a study examining the neuroprotective properties of similar piperidine compounds, it was found that these compounds could significantly reduce apoptosis in dopaminergic neurons exposed to neurotoxic agents. The mechanism was linked to the modulation of oxidative stress pathways and the preservation of mitochondrial function.
Case Study: Anticancer Activity
Another investigation focused on the anticancer potential of piperidine derivatives, revealing that certain analogs exhibited IC values in the low micromolar range against various cancer cell lines. The observed cytotoxicity was associated with the induction of apoptosis and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride, and how do reaction conditions (e.g., solvent, catalyst) affect yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated phenols (e.g., 4-bromo-2-chlorophenol) can react with piperidine derivatives under alkaline conditions (e.g., NaOH in dichloromethane) to form ether linkages. Post-synthesis, purification via recrystallization or column chromatography is critical for achieving >95% purity .
- Key Variables : Solvent polarity (e.g., DCM vs. THF), temperature (20–60°C), and stoichiometric ratios of reactants influence reaction kinetics and byproduct formation. Evidence from similar piperidine derivatives suggests that excess alkylating agents improve yields but may require careful quenching .
Q. How should researchers characterize the structural integrity of this compound, particularly its halogenated aromatic and piperidine moieties?
- Analytical Techniques :
- NMR : and NMR can confirm the piperidine ring conformation and phenoxy-ethyl linkage. Aromatic protons in the 6.5–7.5 ppm range and piperidine protons at 1.5–3.0 ppm are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHBrClNO·HCl) and isotopic patterns for bromine/chlorine .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for confirming the ethyl-piperidine spatial arrangement .
Q. What safety protocols are essential for handling this compound, given limited ecotoxicological data?
- Precautions :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. Piperidine derivatives are often irritants, and halogenated aromatics may exhibit neurotoxic effects .
- Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition. Waste disposal must comply with local regulations for halogenated organics .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Strategy :
- Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states to identify energetically favorable pathways (e.g., SN2 vs. radical mechanisms) .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/Cu for coupling) or solvent systems. ICReDD’s feedback loop integrates experimental data to refine predictions .
- Case Study : For a related piperidine derivative, DFT calculations reduced side products by 40% when switching from DMF to acetonitrile .
Q. How can contradictory solubility/stability data be resolved?
- Analysis Framework :
- Design of Experiments (DoE) : Use factorial designs to test variables (pH, temperature, ionic strength). For example, a 2 factorial design revealed that solubility in ethanol-water mixtures peaks at 40°C and pH 7.2 .
- Statistical Validation : ANOVA identifies significant factors (p < 0.05). Contradictions may arise from impurities (e.g., residual HCl), which can be quantified via ion chromatography .
Q. What strategies evaluate the compound’s bioactivity despite limited pharmacological data?
- In Vitro Assays :
- Receptor Binding : Screen against GPCRs (e.g., serotonin receptors) using radioligand displacement assays. Piperidine moieties often target CNS receptors .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells assess IC values. Halogenated aromatics may require metabolic activation (e.g., CYP450 enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
